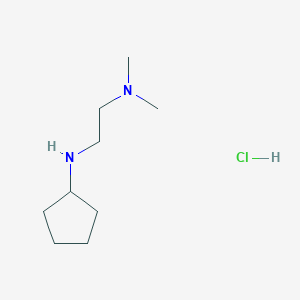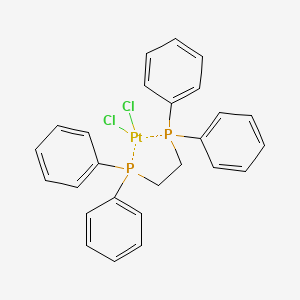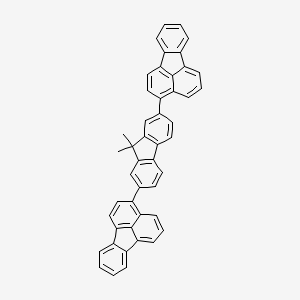![molecular formula C13H14N2O5 B13138524 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid](/img/structure/B13138524.png)
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is a compound that belongs to the class of benzo[d]isoxazole derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to a benzo[d]isoxazole ring system. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid typically involves the following steps:
Formation of the benzo[d]isoxazole ring: This can be achieved through cyclization reactions involving appropriate precursors such as substituted benzene derivatives and nitrile oxides.
Introduction of the Boc-protected amino group: The Boc group can be introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions involving appropriate reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc-protected amino group can be replaced by other nucleophiles.
Oxidation and Reduction: The benzo[d]isoxazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: TFA, HCl, methanol
Substitution: Various nucleophiles, DMAP, acetonitrile
Oxidation and Reduction: Oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of substituted benzo[d]isoxazole derivatives.
科学研究应用
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be selectively deprotected to reveal the free amine, which can then interact with various biological targets. The benzo[d]isoxazole ring system can participate in π-π stacking interactions and hydrogen bonding, contributing to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid
- tert-Butyloxycarbonyl-protected amino acid ionic liquids
- Various isoxazole derivatives
Uniqueness
6-((tert-Butoxycarbonyl)amino)benzo[d]isoxazole-3-carboxylic acid is unique due to its specific combination of a Boc-protected amino group and a benzo[d]isoxazole ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
分子式 |
C13H14N2O5 |
|---|---|
分子量 |
278.26 g/mol |
IUPAC 名称 |
6-[(2-methylpropan-2-yl)oxycarbonylamino]-1,2-benzoxazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O5/c1-13(2,3)19-12(18)14-7-4-5-8-9(6-7)20-15-10(8)11(16)17/h4-6H,1-3H3,(H,14,18)(H,16,17) |
InChI 键 |
OOQHBXUJJZGOPY-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C(=NO2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
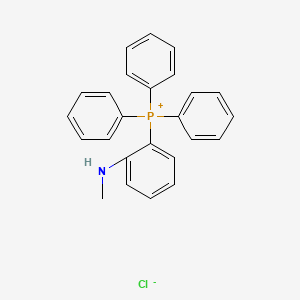
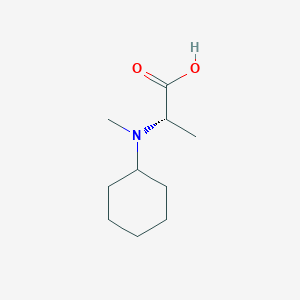


![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclobutyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13138468.png)
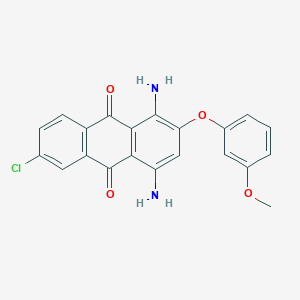
![({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B13138482.png)
